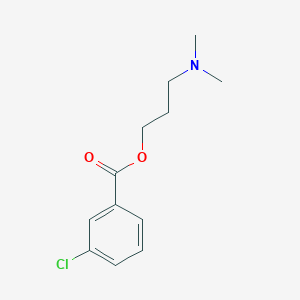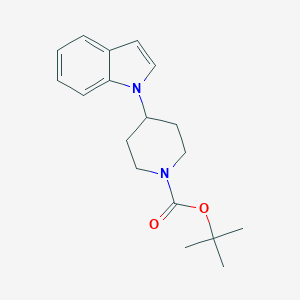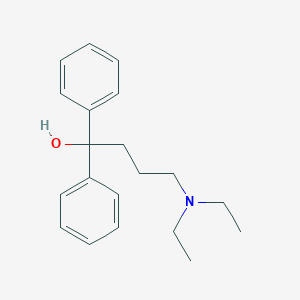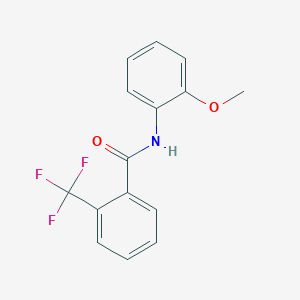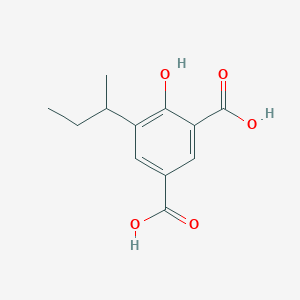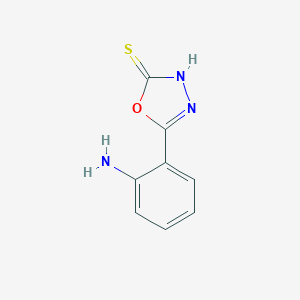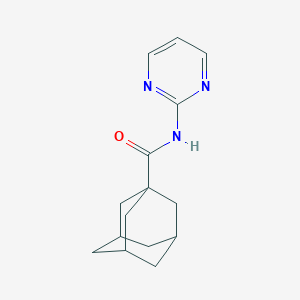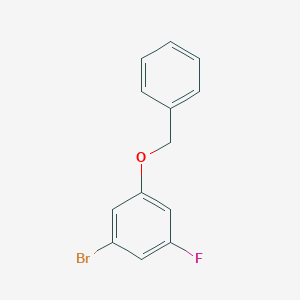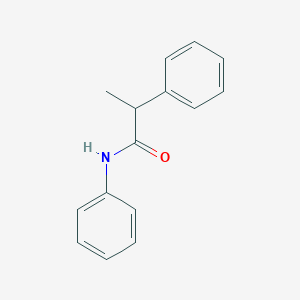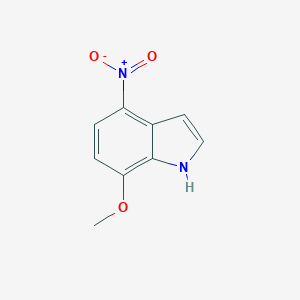
7-Méthoxy-4-nitro-1H-indole
Vue d'ensemble
Description
7-Methoxy-4-nitro-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The addition of methoxy and nitro groups to the indole nucleus can enhance its biological activity and chemical reactivity .
Applications De Recherche Scientifique
7-Methoxy-4-nitro-1H-indole has several scientific research applications:
Mécanisme D'action
Target of Action
It’s known that indole derivatives, in general, bind with high affinity to multiple receptors . They play a significant role in cell biology and are used for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes at the cellular level . For instance, 7-Methoxyindole has been found to inhibit tobacco cell growth, an effect that can be partially reversed by indole and tryptophan .
Biochemical Pathways
Indole derivatives are known to impact a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
As mentioned earlier, 7-methoxyindole has been found to inhibit tobacco cell growth . This suggests that it may have potential applications in controlling the growth of certain types of cells.
Analyse Biochimique
Biochemical Properties
7-Methoxy-4-nitro-1H-indole, like other indole derivatives, has been found to interact with multiple receptors, making it useful in developing new derivatives . It has been reported to inhibit tobacco cell growth, an effect that can be partially reversed by indole and tryptophan .
Cellular Effects
Indole derivatives, including 7-Methoxy-4-nitro-1H-indole, have been shown to have various effects on cells. They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological responses .
Dosage Effects in Animal Models
The effects of 7-Methoxy-4-nitro-1H-indole at different dosages in animal models have not been extensively studied. Indole derivatives have been used in various pharmacological studies, and their effects can vary depending on the dosage .
Metabolic Pathways
7-Methoxy-4-nitro-1H-indole, like other indole derivatives, is likely involved in various metabolic pathways. Indole itself is a product of the metabolism of tryptophan, an essential amino acid .
Transport and Distribution
Indole derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
Indole derivatives can be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-4-nitro-1H-indole typically involves the nitration of 7-methoxyindole. One common method is the reaction of 7-methoxyindole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 4-position .
Industrial Production Methods
Industrial production of 7-Methoxy-4-nitro-1H-indole may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
7-Methoxy-4-nitro-1H-indole can undergo various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.
Major Products Formed
Reduction: 7-Methoxy-4-amino-1H-indole.
Substitution: Various substituted indoles depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Methoxyindole: Lacks the nitro group, making it less reactive and potentially less biologically active.
4-Nitroindole: Lacks the methoxy group, which may affect its solubility and reactivity.
Uniqueness
7-Methoxy-4-nitro-1H-indole is unique due to the presence of both methoxy and nitro groups, which can enhance its chemical reactivity and biological activity. The combination of these functional groups allows for a wide range of chemical modifications and potential therapeutic applications .
Propriétés
IUPAC Name |
7-methoxy-4-nitro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-8-3-2-7(11(12)13)6-4-5-10-9(6)8/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEMQUFWHPCBIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)[N+](=O)[O-])C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

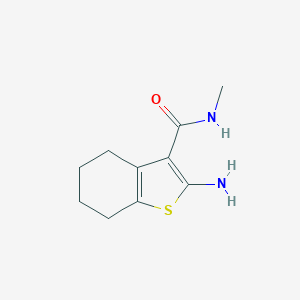
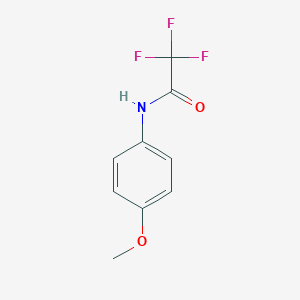
![7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B182030.png)

